Orphenadrine hydrochloride
Overview
Description
Orphenadrine hydrochloride is a muscarinic antagonist used primarily as a muscle relaxant. It belongs to the ethanolamine antihistamine class and is closely related to diphenhydramine. This compound is used to treat muscle pain and to aid motor control in Parkinson’s disease .
Mechanism of Action
Target of Action
Orphenadrine hydrochloride primarily targets histamine H1 receptors and NMDA receptors . These receptors play a crucial role in the central nervous system, influencing various physiological processes.
Mode of Action
This compound binds to and inhibits both histamine H1 receptors and NMDA receptors . This binding and inhibition lead to the restoration of motor disturbances induced by neuroleptics, particularly hyperkinesia . The dopamine deficiency in the striatum increases the stimulating effects of the cholinergic system .
Biochemical Pathways
The interaction of this compound with its targets affects the balance between cholinergic and dopaminergic neurotransmission in the basal ganglia . This interaction influences the biochemical pathways associated with motor control and muscle relaxation.
Pharmacokinetics
This compound is readily absorbed following oral administration . It has a bioavailability of 90% and is 95% protein-bound . The drug undergoes hepatic demethylation as part of its metabolism . The elimination half-life of this compound ranges from 13 to 20 hours , and it is excreted through renal and biliary routes .
Result of Action
The action of this compound results in the relief of discomfort associated with acute painful musculoskeletal conditions . It is used as an adjunct to rest, physical therapy, and other measures for symptomatic relief . It also helps restore motor disturbances, particularly hyperkinesia .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of common metal ions such as Cu 2+, Ni 2+, Ca 2+, Co 2+, and Zn 2+ can affect the binding constant values of the drug . Furthermore, the physiological conditions under which the drug is administered can also impact its effectiveness .
Biochemical Analysis
Biochemical Properties
Orphenadrine Hydrochloride is a muscarinic antagonist . It binds and inhibits both histamine H1 receptors and NMDA receptors . This interaction plays a significant role in its biochemical reactions .
Cellular Effects
This compound has a predominantly central effect and only a weak peripheral effect . It influences cell function by restoring the physiological equilibrium and has a favorable effect on the rigidity and tremor of Parkinson’s disease and Parkinsonian syndromes .
Molecular Mechanism
The mechanism of action of this compound involves its binding and inhibition of both histamine H1 receptors and NMDA receptors . This binding interaction contributes to its effects at the molecular level .
Temporal Effects in Laboratory Settings
It is known that the drug has a half-life of 13-20 hours , indicating its stability over time.
Metabolic Pathways
This compound is metabolized in the liver through hepatic demethylation
Preparation Methods
Synthetic Routes and Reaction Conditions: Orphenadrine hydrochloride is synthesized through a multi-step process. The key steps involve the reaction of 2-methylbenzhydrol with dimethylaminoethanol in the presence of a strong acid to form the intermediate, which is then converted to this compound by reaction with hydrochloric acid .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar steps but on a larger scale. The process is optimized for yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: Orphenadrine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophiles such as sodium methoxide can be used under basic conditions
Major Products: The major products formed from these reactions include various metabolites and derivatives of orphenadrine .
Scientific Research Applications
Orphenadrine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of muscarinic antagonists and their interactions with receptors.
Medicine: It is used in studies related to muscle relaxants and their effects on motor control in conditions like Parkinson’s disease
Comparison with Similar Compounds
Cyclobenzaprine: Another muscle relaxant used for similar purposes but with a different mechanism of action.
Tizanidine: Used for muscle spasm relief but has a shorter duration of action compared to orphenadrine.
Uniqueness: Orphenadrine hydrochloride is unique due to its combination of muscarinic antagonism, mild antihistaminic, and local anesthetic properties, making it effective for both muscle relaxation and pain relief .
Properties
IUPAC Name |
N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.ClH/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;/h4-12,18H,13-14H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZKYYIKWZOKKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO.ClH, C18H24ClNO | |
Record name | ORPHENADRINE HYDROCHLORIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/20824 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
83-98-7 (Parent) | |
Record name | Orphenadrine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000341695 | |
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DSSTOX Substance ID |
DTXSID5025815 | |
Record name | Orphenadrine hydrochloride | |
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Molecular Weight |
305.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Orphenadrine hydrochloride appears as odorless white or almost white crystalline powder. pH (aqueous solution) about 5.5. Bitter numbing taste. (NTP, 1992) | |
Record name | ORPHENADRINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20824 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
>45.9 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) | |
Record name | SID855661 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | ORPHENADRINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20824 | |
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CAS No. |
341-69-5 | |
Record name | ORPHENADRINE HYDROCHLORIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/20824 | |
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Record name | Orphenadrine hydrochloride | |
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Record name | Orphenadrine hydrochloride | |
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Record name | Orphenadrine hydrochloride | |
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Record name | Orphenadrine hydrochloride | |
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Record name | Orphenadrine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
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Record name | ORPHENADRINE HYDROCHLORIDE | |
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Melting Point |
313 to 315 °F (NTP, 1992) | |
Record name | ORPHENADRINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20824 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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